molecular formula C12H12N2OS2 B213129 5-(4-Dimethylaminobenzylidene)rhodanine CAS No. 536-17-4

5-(4-Dimethylaminobenzylidene)rhodanine

Cat. No. B213129
CAS RN: 536-17-4
M. Wt: 264.4 g/mol
InChI Key: JJRVRELEASDUMY-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Dimethylaminobenzylidene)rhodanine is a silver-specific dye that is used to quantitate the autoradiographic deposition of silver onto X-ray film in a colorimetric assay . It is also used as an indicator in the titration of cyanide solution with silver nitrate solution .


Molecular Structure Analysis

The molecular formula of 5-(4-Dimethylaminobenzylidene)rhodanine is C12H12N2OS2 . The molecular weight is 264.37 g/mol . The structure formula can be found in the original source .


Chemical Reactions Analysis

5-(4-Dimethylaminobenzylidene)rhodanine is used in the determination of silver, palladium, mercury, and gold . It is also used in the photometric determination of autoradiograms .


Physical And Chemical Properties Analysis

5-(4-Dimethylaminobenzylidene)rhodanine is a solid substance . It has a melting point of 275 - 280 °C and decomposes upon heating . It is insoluble in water but moderately soluble in acetone .

Scientific Research Applications

  • Colorimetric Determination of Platinum : It is utilized for the colorimetric determination of platinum, particularly after the reduction of platinum IV with ascorbic acid. It can determine platinum in the presence of palladium and other platinum metals, except rhodium, without serious interference (Piercy & Ryan, 1963).

  • Formation of Metal Complexes : It reacts with methyl- and phenylmercury(II) acetate to form complexes, which have been characterized by spectroscopy and X-ray diffractometry. These complexes involve coordination to the mercury atom via its N(3) atom (Casas et al., 2001).

  • Spectrophotometric Determination of Copper and Manganese : This compound has been used in an extraction-spectrophotometric method for determining copper and manganese from a weakly acidic medium (Ojeka & Iyun, 2004).

  • Corrosion Inhibition of Mild Steel : It has shown high inhibitory efficiency against corrosion of mild steel in hydrochloric acid solution. It acts as a mixed-type corrosion inhibitor with predominant control of cathodic reaction (Solmaz, 2014).

  • Study of Intramolecular Charge Transfer : It exhibits dual fluorescence associated with an intramolecular charge transfer phenomenon. Ab initio SCF and DFT calculations also indicate its significant non-linear optical properties (Ray et al., 2008).

  • Preconcentration of Trace Metals : Modified with SBA-15 sorbent, it has been used for the separation and preconcentration of trace amounts of cobalt ions in aqueous solution, with applications in environmental monitoring (Afzali et al., 2018).

  • Dispersive Liquid–Liquid Microextraction of Lead(II) : It forms a complex with lead(II), facilitating its microsampling flame atomic absorption spectrometric determination. This procedure is applied in analyzing water and food samples (Alothman et al., 2015).

Safety And Hazards

5-(4-Dimethylaminobenzylidene)rhodanine is classified as highly hazardous to water . It should be stored below +30°C . Contact with skin, eyes, and clothing should be avoided . In case of contact, rinse immediately with plenty of water .

properties

IUPAC Name

(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS2/c1-14(2)9-5-3-8(4-6-9)7-10-11(15)13-12(16)17-10/h3-7H,1-2H3,(H,13,15,16)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRVRELEASDUMY-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Deep red solid; [Merck Index] Red powder with a weak odor; [Alfa Aesar MSDS]
Record name p-Dimethylaminobenzalrhodanine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11236
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

5-(4-Dimethylaminobenzylidene)rhodanine

CAS RN

536-17-4
Record name 5-(4-Dimethylaminobenzylidene)rhodanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5042
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-2-thioxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-dimethylaminobenzylidenerhodanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.843
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Dimethylaminobenzylidene)rhodanine

Citations

For This Compound
337
Citations
R Solmaz - Corrosion Science, 2014 - Elsevier
The adsorption and corrosion inhibition of mild steel in 0.5 M HCl solution by 5-(4-Dimethylaminobenzylidene)rhodanine (DABRh) were investigated by electrochemical and scanning …
Number of citations: 374 www.sciencedirect.com
JW Ludlow, JA Guikema, RA Consigli - Analytical biochemistry, 1986 - Elsevier
5-(4-Dimethylaminobenzylidene)rhodanine, a silver-specific dye, was used in a colorimetric assay to quantitate the autoradiographic deposition of silver onto X-ray film after exposure to …
Number of citations: 12 www.sciencedirect.com
EO Ojeka, JF Iyun - Global Journal of Pure and Applied Sciences, 2004 - ajol.info
The synthesis and spectral characteristics of 5 (4-dimethylaminobenzylidene) rhodanine have been investigated. The extraction-spectrophotometric method for the determination of …
Number of citations: 5 www.ajol.info
ZA Alothman, NH Al-Shaalan, MA Habila… - Environmental …, 2015 - Springer
A dispersive liquid–liquid microextraction procedure for lead(II) as its 5-(4-dimethylaminobenzylidene) rhodanine complex has been established prior to its microsampling flame atomic …
Number of citations: 24 link.springer.com
JS Casas, EE Castellano, A Macı́as, N Playá… - Polyhedron, 2001 - Elsevier
The reactions of 5-(4′-dimethylaminobenzylidene)rhodanine (HDABRd) and 5-(2′-thiophenomethylene)rhodanine (HTRd) with methyl- and phenylmercury(II) acetate yielded [HgR(…
Number of citations: 15 www.sciencedirect.com
MAA Pérez, LL Duhartea… - Portugaliae …, 2019 - peacta.org
This paper has carried out the construction and evaluation of a selective electrode for silver, using 5-(4-dimethylaminobenzylidene) rhodanine as ionophore, and diocthyl phthalate (…
Number of citations: 3 www.peacta.org
E Subasi, A Ercag, S Sert… - Synthesis and Reactivity in …, 2006 - Taylor & Francis

The new complexes [M(CO)5‐DABRd] [M=Cr; 1, Mo; 2, W; 3], [cis‐Re(CO)4Br‐DABRd] (4…

Number of citations: 17 www.tandfonline.com
R Baharfar, N Porahmad - Phosphorus, Sulfur, and Silicon and the …, 2011 - Taylor & Francis
Synthesis of polyfunctionalized ketenimines via three-component reactions of rhodanine and 5-(4-dimethylaminobenzylidene)-rhodanine with dialkyl acetylenedicarboxylates and alkyl …
Number of citations: 9 www.tandfonline.com
G Azimi, J Zolgharnein, MR Sangi, S Ebrahimi - Analytical Sciences, 2009 - jstage.jst.go.jp
Silver is a useful element in many respects and the determination of low levels of silver is needed because it is often present as an impurity in Cu, Zn, As and Sb ores and their …
Number of citations: 17 www.jstage.jst.go.jp
T Bensafi, D Hadji, A Yahiaoui, K Argoub… - Journal of Sulfur …, 2021 - Taylor & Francis
In the present investigation, we report a combined experimental and theoretical study of (Z)-5-benzylidene-3-N(4-methylphenyl)-2-thioxothiazolidin-4-one synthesized by the …
Number of citations: 14 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.